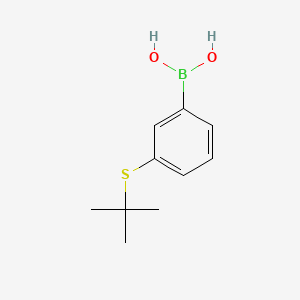

3-(T-Butylthio)phenylboronic acid

Descripción

Historical Context and Significance of Boronic Acids in Organic Synthesis

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. wikipedia.orgpharmiweb.com This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.orgpharmiweb.com For a considerable time, boronic acids were regarded as chemical curiosities. wiley-vch.de However, the landscape of organic synthesis was dramatically reshaped by the development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which utilizes boronic acids as key reagents. acs.orgacs.org This groundbreaking work, recognized with the Nobel Prize in Chemistry in 2010, elevated boronic acids to a prominent class of synthetic intermediates. wiley-vch.de Their stability, low toxicity, and broad functional group tolerance have made them highly valuable in the construction of carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com

General Reactivity Profile and Versatility of Arylboronic Acids

Arylboronic acids are characterized by a boron atom bonded to an aryl group and two hydroxyl groups. molecularcloud.org Their versatility stems from their unique electronic structure and reactivity. nih.govdiva-portal.org They are widely used in the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds through metal-mediated coupling reactions. nih.gov Beyond their role in transition-metal catalysis, arylboronic acids can also serve as precursors to aryl radicals under oxidative conditions, opening up alternative pathways for bond formation. bohrium.com

Lewis Acidity and sp²/sp³ Hybridization Interconversion

The boron atom in boronic acids is sp² hybridized, possessing a vacant p-orbital, which confers Lewis acidic character. wiley-vch.de This allows them to accept a pair of electrons from a Lewis base. molecularcloud.org Boronic acids exist in equilibrium with a tetrahedral boronate species in aqueous solution, where the boron atom adopts sp³ hybridization. pharmiweb.comsdu.dk The pKa of most boronic acids is around 9, but their tetrahedral boronate complexes have a pKa closer to 7. pharmiweb.commolecularcloud.org This interconversion between sp² and sp³ hybridization is a key aspect of their reactivity, influencing their ability to participate in various chemical transformations. researchgate.netbyjus.comyoutube.com The stability of the resulting boronate complexes can be influenced by the electronic nature of the substituents on the aryl ring. sdu.dk

Reversible Binding with Diols and Polysaccharides

A hallmark of boronic acids is their ability to form reversible covalent bonds with diols, particularly those with a cis-1,2 or 1,3-diol arrangement, to form cyclic boronate esters. nih.govacs.org This interaction, first detailed by Lorand and Edwards, is fundamental to many of their applications. acs.orgacs.org The formation of these five- or six-membered rings is often accompanied by a change in the acidity of the boron center. acs.org This reversible binding is the basis for their use in creating dynamic materials, such as self-healing hydrogels, and in the development of sensors for saccharides and other biologically important molecules. rsc.orgnsf.govnih.gov The affinity and selectivity of this binding can be tuned by modifying the structure of the boronic acid. xmu.edu.cn

Classification and Nomenclature of Boronic Acid Derivatives

Boronic acids are classified based on the organic substituent attached to the boron atom, leading to categories such as alkyl-, alkenyl-, alkynyl-, and arylboronic acids. wiley-vch.de When the boronyl group, -B(OH)₂, is treated as a substituent, the prefix "borono-" is used. wiley-vch.de Cyclic esters of boronic acids are named using the Hantzsch-Widman system. For instance, a saturated five-membered cyclic boronic ester is called a dioxaborolane, and a six-membered one is a dioxaborinane. wiley-vch.dewiley-vch.de The pinacol (B44631) ester of phenylboronic acid, for example, is formally named 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.dewiley-vch.de Unsaturated heterocycles containing a boron atom within the ring are known as boroles. wiley-vch.dewiley-vch.de

Overview of Key Applications of Phenylboronic Acid Derivatives in Chemistry and Biology

Phenylboronic acid and its derivatives are extensively used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. wikipedia.org They also participate in other important reactions like the Chan-Lam coupling for the formation of carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling. wikipedia.org Their ability to form reversible complexes with diols has led to their use as protecting groups for these functionalities. wikipedia.org This same property is exploited in the design of sensors for carbohydrates, as well as for applications in drug delivery and bioconjugation. nih.govwikipedia.org In medicinal chemistry, phenylboronic acid derivatives have been investigated as enzyme inhibitors and for their potential in targeted cancer therapy due to their ability to bind to sialic acids overexpressed on the surface of cancer cells. wikipedia.orgnih.gov

Structure

2D Structure

Propiedades

IUPAC Name |

(3-tert-butylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-10(2,3)14-9-6-4-5-8(7-9)11(12)13/h4-7,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARYEXGCYYRRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675251 | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-05-7 | |

| Record name | B-[3-[(1,1-Dimethylethyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 T Butylthio Phenylboronic Acid

Strategies for Arylboronic Acid Synthesis

The preparation of arylboronic acids can be broadly categorized into several key approaches, each with its own advantages and limitations. These include the trapping of reactive organometallic intermediates, transition metal-catalyzed cross-coupling reactions, direct C-H functionalization, and transmetalation reactions.

One of the most established and widely utilized methods for synthesizing arylboronic acids involves the reaction of an arylmetal intermediate with a trialkyl borate (B1201080) ester. wiley-vch.dewiley-vch.dechemicalbook.com This approach typically begins with the formation of a highly reactive organometallic compound, such as a Grignard reagent (arylmagnesium halide) or an aryllithium species. acs.orggoogle.com

The generation of these intermediates is commonly achieved through two primary routes:

Magnesium Insertion: Direct reaction of an aryl halide with magnesium metal to form a Grignard reagent. acs.org

Lithium–Halogen Exchange: Treatment of an aryl halide with a strong organolithium base, such as n-butyllithium, to replace the halogen with lithium. acs.orgwikipedia.org

Once formed, the arylmetal compound acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). chemicalbook.commdpi.com This step is typically performed at low temperatures to prevent over-addition of the arylmetal reagent, which would lead to the formation of undesired borinic acid byproducts. mdpi.comacs.org Subsequent acidic workup of the resulting boronate ester hydrolyzes it to the final arylboronic acid. acs.orgnih.gov

While effective, this method can be limited by the functional group tolerance of the highly reactive organometallic intermediates, which are incompatible with acidic protons and certain electrophilic groups like esters and nitriles. acs.org

Table 1: Comparison of Arylmetal Intermediate Strategies

| Feature | Grignard Reagents | Lithium-Halogen Exchange |

|---|---|---|

| Starting Material | Aryl halides (Br, I, Cl) | Aryl halides (Br, I) |

| Reagent | Magnesium metal | Organolithium reagents (e.g., n-BuLi) |

| Intermediate | Arylmagnesium halide (ArMgX) | Aryllithium (ArLi) |

| Reaction Conditions | Often requires initiation, can be run at moderate temperatures. | Typically requires very low temperatures (-78 °C). mdpi.com |

| Advantages | Generally less expensive. | Can be faster and more efficient for certain substrates. |

| Disadvantages | Can be sluggish for less reactive aryl chlorides. | Highly reactive intermediates limit functional group compatibility. acs.org |

A more modern and often more functional-group-tolerant approach to arylboronic acids is through transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov The Miyaura borylation, a prominent example, involves the palladium-catalyzed reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org

This method offers several advantages over the classical organometallic routes, including milder reaction conditions and broader compatibility with various functional groups like carbonyls, cyano, and nitro groups. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, often with a phosphine (B1218219) ligand. organic-chemistry.org A base is also required to facilitate the catalytic cycle. organic-chemistry.org A significant drawback of this method can be the high cost of the diboron reagents and the palladium catalysts. nih.gov

Direct C-H borylation has emerged as a highly atom-economical and powerful strategy for the synthesis of arylboronic acids. nih.govnih.gov This method avoids the need for pre-functionalized aryl halides by directly converting a C-H bond on the aromatic ring into a C-B bond. wikipedia.org

These reactions are typically catalyzed by transition metals, most notably iridium complexes. nih.govcore.ac.uk The regioselectivity of the borylation is often governed by steric factors, with the boryl group being introduced at the least sterically hindered position. wikipedia.org This provides a complementary approach to traditional electrophilic aromatic substitution reactions. While highly efficient, the development of catalysts for selective borylation at specific C-H bonds remains an active area of research. researchgate.net

Transmetalation offers another pathway to arylboronic acids. nih.gov This method involves the reaction of an organometallic compound, such as an arylsilane or an arylstannane, with a boron halide like boron tribromide (BBr₃). wiley-vch.denih.gov The driving force for this reaction is the formation of a more stable boron-carbon bond and a silicon- or tin-halogen bond. wiley-vch.de The resulting arylboron dihalide is then hydrolyzed to the arylboronic acid. wiley-vch.de While effective for certain substrates, the use of toxic organotin compounds is a significant drawback for environmental and safety reasons. wiley-vch.de

Table 2: Overview of Advanced Synthetic Strategies

| Synthetic Strategy | Key Reagents | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Trapping | Aryl halides, Mg or R-Li, Trialkyl borate | Low temperature (-78 to 0 °C) | Inexpensive, well-established. wiley-vch.deacs.org | Low functional group tolerance, cryogenic conditions often needed. acs.orgacs.org |

| Transition Metal Coupling | Aryl halides, Diboron reagents | Palladium catalyst, Base | High functional group tolerance, mild conditions. organic-chemistry.org | Expensive reagents and catalysts. nih.gov |

| Direct C-H Borylation | Arene, Diboron reagent | Iridium or Rhodium catalyst | Atom economical, no pre-functionalization needed. nih.govwikipedia.org | Control of regioselectivity can be challenging. researchgate.net |

| Transmetalation | Arylsilanes or Arylstannanes, Boron halides | Typically no catalyst needed | Can be convenient for specific substrates. wiley-vch.de | Use of toxic reagents (stannanes). wiley-vch.de |

Specific Synthetic Routes for Substituted Phenylboronic Acids

The synthesis of a specifically substituted phenylboronic acid like 3-(t-butylthio)phenylboronic acid requires careful consideration of the compatibility of the synthetic methodology with the thioether functionality.

The introduction of a thioether group, such as the tert-butylthio group, onto a phenylboronic acid can be achieved through various synthetic sequences. One common strategy involves starting with a precursor that already contains the thioether moiety and then introducing the boronic acid group.

For instance, a synthetic route could begin with an aryl halide bearing the thioether substituent. This precursor can then be subjected to one of the standard borylation methods. The choice of method will depend on the stability of the thioether group under the reaction conditions.

From Aryl Halides: A common precursor for this compound would be 1-bromo-3-(tert-butylthio)benzene. This compound can then be converted to the target boronic acid using either the Grignard or organolithium route, followed by reaction with a trialkyl borate. rsc.org Alternatively, a palladium-catalyzed Miyaura borylation could be employed. tudelft.nl

The synthesis of thioether-substituted boronic acids has been explored in the context of developing new catalysts and materials. For example, thioether-substituted biphenylboronic acids have been developed for use as catalysts in amidation reactions. researchgate.net The synthesis of these compounds often involves multi-step sequences to build the functionalized biaryl backbone before introducing the boronic acid group.

In another approach, a thiol-containing phenylboronic acid can be reacted with an appropriate alkylating agent to form the thioether. For example, 4-mercaptophenylboronic acid has been used in thiol-ene click reactions to functionalize covalent organic frameworks. jiangnan.edu.cnresearchgate.net This demonstrates the chemical accessibility of the thiol group in a phenylboronic acid, which can be a precursor to a thioether.

The synthesis of boronic acids with sulfur-containing functional groups, such as sulfonyl groups, has also been reported. nih.gov These syntheses often involve the alkylation of a brominated benzenethiol, followed by oxidation to the sulfone, and then conversion of the bromo group to a boronic acid via a lithium-halogen exchange/borylation sequence. nih.gov This highlights the robustness of the thioether and sulfone functionalities to these reaction conditions.

Targeted Synthesis via Bromide–Lithium Exchange in Flow Chemistry

The synthesis of arylboronic acids, including this compound, can be efficiently achieved using flow chemistry, which offers significant advantages over traditional batch processes, particularly when dealing with unstable organolithium intermediates. organic-chemistry.orgacs.org This methodology allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and purity. organic-chemistry.org The core of this synthetic approach involves a halogen-lithium exchange followed by an electrophilic quench with a boron-containing reagent. organic-chemistry.orgokayama-u.ac.jp

The targeted synthesis of this compound in a flow system begins with the preparation of two separate streams. The first stream contains the starting material, 1-bromo-3-(t-butylthio)benzene, dissolved in a suitable organic solvent like tetrahydrofuran (B95107) (THF). The second stream consists of an organolithium reagent, typically n-butyllithium (n-BuLi) in hexane. mdpi-res.com

These two streams are continuously pumped and merged at a T-shaped mixer, initiating the bromine-lithium exchange reaction. mdpi-res.com The rapid and efficient mixing characteristic of flow reactors is crucial at this stage. The reaction mixture then flows through a temperature-controlled reactor coil. The residence time in this reactor is carefully optimized, often to be very short (on the order of seconds), to ensure complete conversion of the aryl bromide to its corresponding aryllithium intermediate while minimizing potential side reactions. organic-chemistry.orgokayama-u.ac.jp The highly reactive nature of organolithium compounds makes the strict control offered by flow chemistry particularly beneficial, as it can suppress side reactions like those with the solvent or byproducts. okayama-u.ac.jp

Immediately following the formation of the 3-(t-butylthio)phenyllithium intermediate, the stream is combined with a third stream containing an electrophile, such as triisopropyl borate (B(O-iPr)₃), also dissolved in THF. mdpi-res.com This second reaction, the borylation, is also extremely fast. The resulting mixture, now containing the boronate ester, is then quenched, typically with an aqueous acid, to hydrolyze the ester and yield the final product, this compound. google.com This continuous process allows for the synthesis of boronic acids on a multigram scale with high throughput. organic-chemistry.orgacs.org

Table 1: Reaction Parameters for Flow Synthesis of Arylboronic Acids

| Parameter | Typical Value/Condition | Rationale |

|---|---|---|

| Starting Material | Aryl bromide (e.g., 1-bromo-3-(t-butylthio)benzene) | Precursor for the aryllithium intermediate. |

| Reagent | n-Butyllithium (n-BuLi) | Effects the bromine-lithium exchange. |

| Electrophile | Trialkyl borate (e.g., B(O-iPr)₃) | Source of the boronic acid moiety. |

| Solvent | Tetrahydrofuran (THF) | Common ethereal solvent for organolithium reactions. google.com |

| Reaction Temperature | 0 °C to room temperature | Flow chemistry allows for higher temperatures than batch reactions. mdpi-res.comgoogle.com |

| Residence Time | < 1 second to several seconds | Optimized for complete conversion and minimal side products. organic-chemistry.orgokayama-u.ac.jp |

Purification and Characterization Techniques for this compound and Related Analogues

The purification and characterization of this compound and similar compounds are critical steps to ensure the final product's identity and purity for subsequent applications. A variety of techniques are employed for these purposes.

Purification Techniques:

Purification of boronic acids can be challenging but several methods have proven effective:

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as hot water, ethanol, benzene, or ethyl acetate (B1210297) can be used, depending on the polarity and solubility of the specific boronic acid. researchgate.netreddit.com

Acid-Base Extraction: One effective purification strategy involves treating the crude boronic acid with a base to form a boronate salt. This salt can be separated from non-acidic impurities by solvent extraction. Subsequent treatment of the purified salt with an acid regenerates the pure boronic acid, which can then be isolated. google.comresearchgate.net

Column Chromatography: For boronic acids that are not amenable to recrystallization, such as oils or those with challenging impurity profiles, column chromatography is a viable option. researchgate.net Stationary phases like silica (B1680970) gel or neutral alumina (B75360) can be used. researchgate.netresearchgate.net In some cases, impregnating silica gel with boric acid has been shown to improve the separation of pinacol (B44631) boronic esters. oup.com

Derivatization: Boronic acids can be converted into crystalline derivatives, such as diethanolamine (B148213) adducts, which can be easily purified by recrystallization. The pure boronic acid is then liberated from the adduct. reddit.com

Sorbitol Extraction: This technique leverages the ability of boronic acids to form a complex with diols like sorbitol. The boronic acid can be selectively pulled into an aqueous layer, leaving non-polar impurities in the organic layer. reddit.comresearchgate.net

Characterization Techniques:

A suite of spectroscopic methods is used to confirm the structure and purity of this compound and its analogues:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for characterization. ¹H and ¹³C NMR provide detailed information about the organic framework of the molecule. researchgate.netnih.gov ¹¹B NMR is particularly crucial for organoboron compounds as it gives direct information about the electronic environment of the boron atom. nih.govnumberanalytics.comrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. numberanalytics.com Techniques like Electrospray Ionization (ESI-MS) are often employed for the analysis of organic boron compounds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as the B-O and O-H bonds of the boronic acid moiety. researchgate.netnumberanalytics.com

Ultraviolet-Visible (UV/Vis) Spectroscopy: For compounds that contain chromophores, UV/Vis spectroscopy can be used to study their electronic properties. researchgate.netnih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction provides unambiguous determination of the molecular structure in the solid state. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-bromo-3-(t-butylthio)benzene |

| n-butyllithium |

| 3-(t-butylthio)phenyllithium |

| triisopropyl borate |

| diethanolamine |

| sorbitol |

Mechanistic Investigations of 3 T Butylthio Phenylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 3-(T-Butylthio)phenylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organoboronic acids and organic halides. libretexts.org While specific mechanistic studies on this compound are not extensively documented, a comprehensive understanding can be derived from the well-established general mechanism and studies on analogous sulfur-containing compounds. acs.orgresearchgate.netresearchgate.net The reaction is catalyzed by a palladium complex and requires a base to proceed. libretexts.orgorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: libretexts.orgchemrxiv.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a catalytically active Pd(0) species. This step forms a Pd(II) intermediate (Ar-Pd-X). libretexts.orgchemrxiv.org The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. yonedalabs.com

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻). organic-chemistry.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (Ar-Pd-Ar'). chemrxiv.orgpku.edu.cn This is often the rate-determining step of the cycle. pku.edu.cn

Reductive Elimination: In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (Ar and Ar') are coupled to form the desired biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgresearchgate.net

The entire process is a cycle that continues until the limiting reagent is consumed.

The presence of the t-butylthio group introduces specific electronic and steric properties that can influence the reaction. Sulfur-containing compounds, including thioethers, are known to interact with palladium catalysts. acs.orgresearchgate.net This interaction can be complex; while thiols are known catalyst poisons, protected thioethers can be compatible with Suzuki-Miyaura conditions. acs.orgresearchgate.net

The sulfur atom in the this compound has lone pairs of electrons that could potentially coordinate to the palladium center. This coordination could modulate the electronic properties and stability of catalytic intermediates. acs.org In some cases, thioether-functionalized ligands have been designed to create stable and efficient palladacycle catalysts. acs.org However, a pendant thioether on the substrate itself could also lead to catalyst inhibition by forming overly stable, off-cycle palladium complexes. The bulky tert-butyl group likely provides some steric hindrance, which may mitigate strong, deactivating coordination to the metal center, allowing the cross-coupling to proceed. acs.org

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling, as they significantly affect reaction rates and yields. researchgate.nethes-so.ch

Base: The base plays a key role in the transmetalation step by activating the boronic acid to form a more reactive boronate. organic-chemistry.org Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). researchgate.netyoutube.com The strength and solubility of the base can impact the reaction kinetics. For instance, stronger bases can promote the transmetalation step but may also lead to side reactions if sensitive functional groups are present. hes-so.ch

Solvent: Solvents are chosen to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and various alcohols, often in combination with water. researchgate.nethes-so.ch The solvent can influence catalyst stability, reagent solubility, and the rate of the key steps in the catalytic cycle. hes-so.ch For example, polar aprotic solvents like DMF or alcoholic solvents like methanol (B129727) have been shown to be effective in many Suzuki-Miyaura reactions. researchgate.net

Below is a table summarizing typical conditions that could be applied for the coupling of a substituted phenylboronic acid.

| Parameter | Common Choices | Role in Reaction |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the C-C bond formation. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | Solubilizes reactants and stabilizes catalytic species. |

| Temperature | Room Temperature to 110 °C | Affects reaction rate; higher temperatures can overcome activation barriers. |

While versatile, the Suzuki-Miyaura reaction is not without its challenges, particularly when using functionalized substrates.

Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl (Ar-Ar). This process is often promoted by the presence of oxygen and can be catalyzed by palladium. hes-so.ch Careful deoxygenation of the reaction mixture can help to minimize this unwanted side product.

Protodeborylation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. acs.org This side reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product. The stability of the boronic acid is a key factor, and some are more prone to this side reaction than others. Using anhydrous conditions or employing boronic esters (like pinacol (B44631) esters) can sometimes mitigate this issue. yonedalabs.com

Catalyst Poisoning: As mentioned, sulfur-containing compounds can sometimes act as catalyst poisons by strongly binding to the palladium center and deactivating it. researchgate.net While the thioether in this compound is generally less problematic than a free thiol, the potential for catalyst inhibition exists and may require optimization of ligands or reaction conditions. acs.orgresearchgate.net

Other Metal-Catalyzed Coupling Reactions

The Heck reaction traditionally involves the coupling of an organic halide with an alkene. fu-berlin.de However, a variation known as the oxidative Heck reaction allows for the use of organometallic reagents like arylboronic acids in place of aryl halides. beilstein-journals.orgnih.gov This reaction typically requires a palladium(II) catalyst and an oxidant to regenerate the active catalyst. liv.ac.uk

In the context of this compound, an oxidative Heck-type reaction could be envisioned with an unsaturated substrate like an acrylate (B77674) or styrene. beilstein-journals.orgrsc.org The reaction would proceed through the formation of an arylpalladium(II) species from the boronic acid, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. fu-berlin.de

| Component | Example | Purpose |

|---|---|---|

| Arylboronic Acid | This compound | Aryl source |

| Unsaturated Substrate | Styrene, n-Butyl Acrylate | Alkene coupling partner |

| Catalyst | Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Additive/Oxidant | N-Bromosuccinimide (NBS), O₂ | Facilitates catalyst turnover |

| Solvent | Toluene, DMF | Reaction medium |

Table based on findings from studies on similar reactions. beilstein-journals.orgnih.gov

The competition between Heck-type coupling and other pathways, such as conjugate addition, can be influenced by the choice of catalyst (e.g., rhodium vs. palladium), ligands, and reaction conditions. rsc.org Studies have shown that both electron-rich and electron-poor olefins can be successfully coupled with arylboronic acids under mild, base-free conditions, broadening the potential applications for substrates like this compound. beilstein-journals.orgnih.gov

Advanced Applications of 3 T Butylthio Phenylboronic Acid in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structure of 3-(t-butylthio)phenylboronic acid makes it a valuable building block for introducing the 3-(t-butylthio)phenyl moiety into larger, more complex molecules. This is particularly relevant in the synthesis of novel organic materials and potential pharmaceutical agents where the presence of a sulfur-containing aromatic ring can impart specific electronic and steric properties. Its application is prominent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For instance, it can be coupled with various aryl or vinyl halides to construct biaryl or aryl-alkene frameworks, respectively. The tert-butylthio group can also serve as a handle for further functionalization, adding to the compound's versatility.

The strategic placement of the boronic acid and the tert-butylthio group allows for controlled and predictable reactivity, making it a reliable component in multi-step synthetic sequences. The bulky nature of the tert-butyl group can influence the conformation of the final molecule, which is a critical aspect in the design of molecules with specific biological activities or material properties.

Role in Regioselective Functionalization and Derivatization

The directing effects of the functional groups in this compound play a crucial role in regioselective reactions. The boronic acid group can direct ortho-lithiation or other electrophilic substitution reactions to the C2 and C6 positions of the phenyl ring. Conversely, the electron-donating nature and steric bulk of the tert-butylthio group can influence the regioselectivity of reactions on the aromatic ring, often directing incoming electrophiles to the positions ortho and para to it. This interplay of directing effects allows for precise control over the functionalization of the phenyl ring, enabling the synthesis of specifically substituted derivatives.

For example, in palladium-catalyzed C-H activation reactions, the boronic acid moiety can act as a directing group, facilitating the introduction of new functional groups at specific positions on the aromatic ring. nih.gov This regioselective control is paramount in the synthesis of complex molecules where the exact placement of substituents is critical for the desired properties and function. The ability to selectively derivatize the molecule at different positions opens up avenues for creating a diverse library of compounds from a single starting material.

Catalytic Applications in Organic Transformations

Beyond its role as a structural building block, this compound and related arylboronic acids have demonstrated significant potential as catalysts in various organic transformations.

Arylboronic acids, particularly those with electron-withdrawing or certain ortho-substituents, have been identified as effective catalysts for the direct amidation of carboxylic acids with amines. orgsyn.orgorgsyn.org This transformation is fundamental in organic chemistry and is crucial for the synthesis of peptides, polymers, and pharmaceuticals. The catalytic cycle is proposed to involve the formation of a reactive acyloxyboron intermediate. orgsyn.orgic.ac.uk

The reaction between the carboxylic acid and the boronic acid catalyst, upon heating with removal of water, generates a monoacyloxyboronic acid. orgsyn.org This intermediate is more electrophilic than the parent carboxylic acid and readily reacts with an amine to form the corresponding amide, regenerating the boronic acid catalyst to continue the cycle. orgsyn.org While single-boron acyloxy compounds are generally not considered competent acylating agents for amines on their own, the catalytic system facilitates this transformation effectively. ic.ac.uk

The catalytic efficiency of arylboronic acids in amidation reactions can be significantly enhanced through cooperative catalysis with certain additives. One notable example is the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.govrsc.orgnih.gov The combination of an arylboronic acid and DMAPO has been shown to be a highly effective catalytic system for the dehydrative condensation of carboxylic acids and amines, even for challenging substrates like sterically hindered or less reactive aromatic carboxylic acids. nih.govresearchgate.nettcichemicals.com

In this cooperative system, it is proposed that DMAPO acts as a supernucleophilic co-catalyst. researchgate.net It is believed to react with the initially formed acyloxyboron intermediate to generate a more reactive cationic species, which then readily undergoes nucleophilic attack by the amine. nih.gov This synergistic effect between the arylboronic acid and DMAPO allows for lower catalyst loadings and milder reaction conditions, making the amidation process more practical and scalable. nih.gov

Development of Novel Reagents and Protecting Groups

The unique reactivity of the boronic acid functional group has led to its incorporation into the design of novel reagents and protecting groups.

The tert-butyl group is a common motif in protecting group chemistry due to its steric bulk and specific cleavage conditions. For instance, tert-butyl esters and ethers are widely used to protect carboxylic acids and alcohols, respectively. organic-chemistry.orgorganic-chemistry.orgyoutube.com The tert-butylthio group present in this compound could potentially be explored for similar applications, for example, in the protection of thiols or as a traceless directing group in certain synthetic strategies. rsc.org

Furthermore, the boronic acid moiety itself can be part of a protecting group strategy. For example, boronic acids can form reversible covalent bonds with diols, a property that is exploited in various applications, including the protection of diol-containing molecules. nih.gov The development of new protecting groups based on the this compound scaffold could offer unique advantages in terms of stability and selective deprotection, expanding the toolbox available to synthetic chemists. nih.gov

Theoretical and Computational Studies of 3 T Butylthio Phenylboronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of phenylboronic acid derivatives. longdom.orgepstem.net Methods like DFT with basis sets such as B3LYP/6-31G(d) or B3LYP/6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. longdom.orgepstem.net

The electronic nature of 3-(t-Butylthio)phenylboronic acid is determined by the interplay between the electron-withdrawing boronic acid group [-B(OH)₂] and the sulfur-containing substituent [-S-C(CH₃)₃]. The tert-butylthio group, with the sulfur atom's lone pairs, can act as an electron-donating group through resonance, increasing electron density on the phenyl ring, particularly at the ortho and para positions. This electronic influence affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. longdom.org For substituted phenylboronic acids, the nature of the substituent significantly alters this gap. Electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller energy gap and increased reactivity.

| Property | 4-methoxycarbonyl-phenylboronic acid longdom.org | 3-cyanophenylboronic acid longdom.org | Predicted effect for this compound |

| Method | DFT/B3LYP | DFT/B3LYP/6-311++G(d,p) | DFT/B3LYP |

| HOMO-LUMO Gap (eV) | 5.39 | 5.66 | Expected to be lower than unsubstituted phenylboronic acid due to the electron-donating nature of the thioether group. |

| Reactivity | Influenced by electron-withdrawing ester group. | Influenced by electron-withdrawing cyano group. | Reactivity is enhanced by the electron-donating t-butylthio group, which can stabilize cationic intermediates. |

This table is generated based on available data for similar compounds and theoretical chemical principles.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the reaction pathways of boronic acids, including important processes like Suzuki-Miyaura cross-coupling, aerobic homocoupling, and esterification with diols. nih.govresearchgate.net DFT calculations can be used to locate the transition states for each elementary step of a reaction, such as oxidative addition, transmetalation, and reductive elimination, and to calculate the associated activation energy barriers. nih.govmontclair.edu

For this compound in a Suzuki-type reaction, the mechanism would involve:

Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The 3-(t-butylthio)phenyl group is transferred from the boron atom to the palladium center. The rate and energetics of this step are influenced by the base used and the electronic properties of the boronic acid. The electron-donating t-butylthio group can facilitate this step.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

DFT studies on the aerobic homocoupling of phenylboronic acid on gold nanoclusters have shown that the reaction mechanism is sensitive to the electronic environment. nih.gov A water molecule can lower the energy barrier for the dissociation of the C-B bond, which is often the rate-determining step. nih.gov The presence of the t-butylthio substituent in the meta position would modulate the electron density at the ipso-carbon, thereby influencing the activation barrier for C-B bond cleavage. Computational modeling can precisely quantify this effect and predict how the substituent alters the reaction profile compared to unsubstituted phenylboronic acid.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of phenylboronic acids is strongly correlated with their structure, particularly the electronic nature of the substituents on the phenyl ring. nih.gov This relationship is often quantified by the boronic acid's pKₐ value, which measures its Lewis acidity. researchgate.net Electron-withdrawing groups decrease the pKₐ (increase acidity) by stabilizing the anionic tetrahedral boronate species [Ar-B(OH)₃]⁻, which is often the more reactive species in reactions like diol binding. nih.govresearchgate.net Conversely, electron-donating groups increase the pKₐ (decrease acidity), destabilizing the boronate anion. researchgate.net

The t-butylthio group is considered to be moderately electron-donating. Therefore, this compound is expected to be less acidic (have a higher pKₐ) than unsubstituted phenylboronic acid (pKₐ ≈ 8.8). researchgate.netwikipedia.org This change in acidity directly impacts its binding affinity with diols and its participation in pH-dependent reactions.

| Substituent (at meta-position) | Electronic Effect | Expected pKₐ Trend (relative to Phenylboronic Acid) | Hammett Constant (σ_m) researchgate.net |

| -H | Neutral Reference | 8.8 | 0.00 |

| -NO₂ | Strong Electron-Withdrawing | Lower | 0.71 |

| -CN | Strong Electron-Withdrawing | Lower | 0.61 |

| -OCH₃ | Electron-Donating | Higher | 0.12 |

| -S-tBu | Electron-Donating | Higher | ~0.15 (Estimated for -SMe) |

This table is generated based on available data for similar compounds and theoretical chemical principles.

Prediction of Spectroscopic Properties

Quantum chemical calculations are widely used to predict various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H, ¹³C, and ¹¹B NMR chemical shifts. epstem.net For this compound, calculations would predict the characteristic singlet for the nine equivalent protons of the t-butyl group in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the electron-donating nature of the thioether group would cause an upfield shift (lower ppm value) for the ortho and para carbons relative to the sulfur atom. The ¹¹B NMR chemical shift is sensitive to the coordination state of the boron atom and the electronic environment, providing information about equilibria in solution. nih.gov

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. epstem.net For this compound, this would help assign key absorption bands, such as the O-H stretching of the boronic acid hydroxyl groups, the B-O stretching, and the C-S stretching vibrations. Comparing calculated spectra with experimental data helps confirm the compound's structure and conformational preferences. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and predict the UV-Vis absorption spectrum. researchgate.net The calculations can identify the specific molecular orbitals involved in the main electronic transitions (e.g., π → π* transitions within the aromatic system). The position of the absorption maxima would be influenced by the t-butylthio substituent's effect on the HOMO-LUMO gap.

Emerging Research Directions and Future Perspectives

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

The synthesis of boronic acids, including derivatives like 3-(t-Butylthio)phenylboronic acid, is increasingly benefiting from the adoption of flow chemistry. This technology enables the continuous synthesis of these important compounds with high efficiency and safety.

Recent advancements have demonstrated the use of simple continuous flow setups for the multigram-scale synthesis of various boronic acids. organic-chemistry.org These systems utilize commercially available equipment and can achieve remarkable throughputs, on the order of grams per hour, with reaction times of less than a second. organic-chemistry.orgnih.gov This "Flash Chemistry" approach mitigates the risks associated with handling organolithium intermediates in traditional batch processes, such as clogging and poor temperature control. organic-chemistry.org The precise control over reaction parameters in a flow reactor allows for rapid optimization and high yields of the desired boronic acid. organic-chemistry.org

Key advantages of flow synthesis for boronic acids:

Rapid Reaction Times: Synthesis can be completed in under one second. organic-chemistry.orgnih.gov

High Throughput: Enables production on a multigram scale. organic-chemistry.org

Enhanced Safety: Better control over exothermic reactions and hazardous intermediates. organic-chemistry.org

Scalability: The process can be scaled for both medicinal chemistry and larger development studies. organic-chemistry.org

Integration into Smart Materials and Responsive Systems

The boronic acid group in this compound is a key functional moiety for the development of "smart" materials that can respond to specific chemical stimuli, particularly sugars. researchgate.net Phenylboronic acid (PBA) and its derivatives are known to form reversible covalent bonds with polyol compounds, such as glucose. researchgate.net This interaction forms the basis for creating sugar-responsive materials.

These smart materials are often constructed using supramolecular assemblies, where interactions between a host molecule, like cyclodextrin (B1172386) (CyD), and a guest molecule containing a PBA moiety are disrupted in the presence of sugars. josai.ac.jp The addition of a sugar shifts the equilibrium, causing the dissociation of the host-guest complex and leading to a macroscopic change in the material, such as the disintegration of a hydrogel or a change in solubility. researchgate.netjosai.ac.jp

The t-butylthio group of this compound could introduce additional hydrophobic interactions, potentially influencing the stability and responsiveness of such smart materials. This could allow for finer tuning of the material's properties for specific applications, such as in drug delivery systems designed to release insulin (B600854) in response to high glucose levels. josai.ac.jp

Table 1: Examples of Phenylboronic Acid-Based Smart Materials

| Material Type | Sensing Mechanism | Potential Application |

| Hydrogels | Sugar-induced disintegration of the gel network. researchgate.netjosai.ac.jp | Glucose-responsive drug delivery. josai.ac.jp |

| Supramolecular Polymers | Changes in solubility in the presence of sugars. researchgate.net | Chemical sensors. |

| Molecular Necklaces | Disassembly in response to specific polyols. josai.ac.jp | Targeted release systems. |

This table is generated based on the principles of phenylboronic acid chemistry in smart materials and does not represent specific research on this compound unless otherwise cited.

Advanced Catalysis and Sustainable Methodologies

Boronic acids are pivotal in modern organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical and materials science industries. sigmaaldrich.com this compound can serve as a versatile building block in these reactions, allowing for the introduction of the t-butylthiophenyl moiety into complex molecular architectures.

The development of more sustainable catalytic methodologies is a major focus in current research. This includes the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions. The unique electronic and steric properties imparted by the t-butylthio group could influence the reactivity of this compound in these advanced catalytic systems.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design of complex chemical systems from molecular components held together by non-covalent interactions. nih.gov Self-assembly is a key principle in this field, where molecules spontaneously organize into well-defined structures. beilstein-journals.org

The structure of this compound, with its planar phenyl ring, boronic acid group capable of forming reversible esters, and a bulky hydrophobic t-butylthio group, makes it an interesting candidate for designing self-assembling systems. These different functional parts of the molecule can engage in various intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which can direct the formation of ordered supramolecular architectures. ismsc2023.org

For instance, the reversible nature of boronic ester formation can be exploited to create dynamic self-assembling systems that can respond to changes in their environment. nih.gov The incorporation of the t-butylthio group could influence the packing and stability of these assemblies, potentially leading to the formation of novel materials with unique properties, such as molecular motors or porous frameworks. ismsc2023.orgnih.gov

Applications in Advanced Analytical Techniques and Sensing

The ability of the boronic acid moiety to bind with diols forms the basis for its use in advanced analytical techniques and chemical sensing. nih.govmdpi.com This interaction can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. mdpi.com

For example, phenylboronic acid derivatives can be immobilized on surfaces, such as gold nanoparticles or carbon nanotubes, to create highly sensitive sensors for the detection of saccharides and other polyol-containing biomolecules. nih.govmdpi.com The binding event alters the physical properties of the sensor, allowing for quantitative detection. nih.govmdpi.com A colorimetric method for the detection of boronic acids using curcumin (B1669340) has also been reported, where the formation of a boron-curcumin complex results in a distinct color change. rsc.org

The presence of the t-butylthio group in this compound could be leveraged to enhance its utility in these applications. For example, the thiol group could facilitate the self-assembly of monolayers on gold surfaces for the development of electrochemical sensors. science.gov Furthermore, the electronic properties of the sulfur atom might influence the signaling mechanism in fluorescence-based sensors.

Q & A

Q. What are the recommended synthetic routes for preparing 3-(tert-butylthio)phenylboronic acid and its derivatives?

The synthesis of 3-(tert-butylthio)phenylboronic acid typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids in the presence of palladium catalysts . Protecting groups, such as tert-butylthio, are introduced via nucleophilic substitution or thiol-ene reactions. For example, tert-butylthio groups can be attached to phenylboronic acid precursors under anhydrous conditions to minimize hydrolysis . Purification often employs column chromatography or recrystallization to achieve >97% purity, as noted in reagent catalogs .

Q. Which spectroscopic and computational methods are critical for characterizing phenylboronic acid derivatives?

Key techniques include:

- NMR Spectroscopy : ¹¹B NMR identifies boronic acid speciation (trigonal vs. tetrahedral), while ¹H/¹³C NMR resolves substituent effects .

- IR Spectroscopy : Detects B–O and C–S stretching frequencies (~1,350 cm⁻¹ and ~650 cm⁻¹, respectively) .

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize molecular geometries and predict vibrational modes or electronic properties (e.g., HOMO-LUMO gaps) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic and steric effects of tert-butylthio substituents on boronic acid reactivity?

DFT studies reveal that bulky tert-butylthio groups increase steric hindrance, reducing boronic acid’s propensity for hydrolysis while enhancing selectivity in diol-binding interactions. For example, electron-withdrawing substituents lower the pKa of boronic acids, favoring tetrahedral boronate formation at physiological pH . Frontier molecular orbital (FMO) analysis further correlates substituent effects with charge distribution, guiding the design of pH-responsive sensors .

Q. How can conflicting data on boronic acid–sialic acid binding mechanisms be resolved?

Discrepancies arise from pH-dependent binding modes. Otsuka et al. proposed Neu5Ac glycerol tail (C7/C8) interactions at pH >8 , while Djanashvili et al. emphasized α-hydroxycarboxylate (C1/C2) binding at pH <8 . To resolve this, employ multi-technique approaches:

- Multi-nuclear NMR : ¹¹B/¹³C NMR tracks boronate ester formation across pH 2–12 .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (e.g., K = 37.6 M⁻¹ for 3-(propionamido)phenylboronic acid with Neu5Ac) .

- DFT-MD Simulations : Model dynamic interactions under varying protonation states .

Q. What strategies mitigate instability of phenylboronic acids during storage and experimental use?

- Storage : Refrigerate (0–6°C) in airtight, amber vials to prevent oxidation and humidity-induced hydrolysis .

- Stabilizers : Add 1–5% anhydrous MgSO₄ or molecular sieves to absorb moisture .

- In-situ Generation : Use pinacol esters or trifluoroborate salts, which hydrolyze to active boronic acids under basic conditions .

Q. How can researchers design phenylboronic acid derivatives for targeted biomedical applications (e.g., glucose sensing or drug delivery)?

- Functionalization : Introduce ortho-substituents (e.g., hydroxymethyl, aminomethyl) to modulate binding affinity and solubility .

- Conjugation : Link boronic acids to polymers (e.g., chitosan) via carbodiimide coupling for hydrogel-based sensors .

- Structure-Activity Relationships (SAR) : Compare derivatives like 3-aminophenylboronic acid (K = 8.5 M⁻¹ for mannose) vs. 3-(trifluoromethoxy)phenylboronic acid (enhanced lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.